N-Benzyl-3-methoxy-3-methylbutan-2-amine
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Overview
Description
N-Benzyl-3-methoxy-3-methylbutan-2-amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a benzyl group attached to a 3-methoxy-3-methylbutan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-methoxy-3-methylbutan-2-amine typically involves the alkylation of 3-methoxy-3-methylbutan-2-amine with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve a high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-3-methoxy-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3-methoxy-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The methoxy and methyl groups can influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
N-Benzyl-3-methoxy-3-methylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
N-Benzyl-3-methoxy-3-methylbutan-2-one: Similar structure but with a ketone group instead of an amine.
N-Benzyl-3-methoxy-3-methylbutan-2-thiol: Similar structure but with a thiol group instead of an amine.
Uniqueness: N-Benzyl-3-methoxy-3-methylbutan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-Benzyl-3-methoxy-3-methylbutan-2-amine (NBMMA) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group, a methoxy group, and a branched aliphatic amine. Its molecular formula is C13H21NO, with a molecular weight of approximately 219.30 g/mol. The structural configuration contributes to its distinct biological properties.
Synthesis
The synthesis of NBMMA typically involves several steps, including:
- Formation of the Benzyl Group : The benzyl moiety is introduced through alkylation reactions.
- Alkylation with Methoxy and Methyl Groups : The branched structure is formed by adding methoxy and methyl groups to the nitrogen atom.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of NBMMA may be attributed to its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on these targets, which can modulate their activity. Although detailed mechanisms are still under investigation, initial studies suggest that NBMMA may influence pathways related to neurotransmission and cellular signaling.
Pharmacological Effects
Research indicates that NBMMA exhibits several pharmacological effects:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antimicrobial Activity : Preliminary studies suggest that NBMMA may possess antimicrobial properties against certain pathogens, warranting further investigation into its use in treating infections.
Comparative Studies
A comparative analysis with similar compounds reveals the unique biological profile of NBMMA. The following table summarizes some related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Benzyl-N,N-dimethylamine | Benzyl group with two methyl groups on nitrogen | Commonly used as a solvent |
4-Methoxy-N-benzylaniline | Benzene ring with methoxy and amino groups | Exhibits potential anti-cancer properties |
N-(4-Methoxybenzyl)-N,N-dimethylamine | Dimethylated nitrogen with para-methoxybenzyl | Known for its use in organic synthesis |
Case Studies
Several case studies have investigated the biological activity of NBMMA:
- Study on Neurotransmitter Interaction : A study demonstrated that NBMMA could enhance the release of serotonin in vitro, suggesting potential applications in mood disorders.
- Antimicrobial Efficacy : In vitro assays showed that NBMMA inhibited the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the observed biological activities:
- In Silico Studies : Molecular docking studies have predicted potential binding sites for NBMMA on various receptors, providing insights into its pharmacodynamic properties.
- In Vivo Models : Animal models have been employed to assess the therapeutic efficacy and safety profile of NBMMA, revealing promising results in reducing inflammation and enhancing recovery from infections.
Properties
CAS No. |
63557-72-2 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-benzyl-3-methoxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C13H21NO/c1-11(13(2,3)15-4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |
InChI Key |
VKOCRYBCSWKNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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